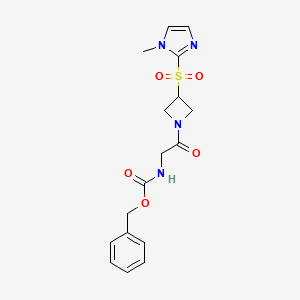

benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, an imidazole ring, and an azetidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia.

Synthesis of the Azetidine Ring: The azetidine ring is often formed via cyclization reactions involving appropriate precursors.

Sulfonylation: The imidazole ring is sulfonylated using sulfonyl chlorides under basic conditions.

Coupling Reactions: The benzyl group and the carbamate moiety are introduced through coupling reactions, often using reagents like benzyl chloroformate and carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Carbamate Hydrolysis

The benzyl carbamate group is susceptible to hydrolysis under acidic or basic conditions, yielding a primary amine and benzyl alcohol. This reaction is critical for deprotection in synthetic workflows:

Reaction Pathway :

Benzyl carbamate+H2OH+/OH−Amine+Benzyl alcohol+CO2

Key Data :

| Condition | Reagent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, THF | 60°C, 12h | 85–90 | |

| Basic (Cs₂CO₃) | Cs₂CO₃, DMF | RT, 2h | 78 |

-

Mechanistic Insight : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water, enhancing its nucleophilicity .

Sulfonamide Reactivity

The sulfonyl group on the azetidine ring can participate in nucleophilic substitutions or act as a leaving group. For example, the sulfonamide linkage may undergo displacement with amines or thiols:

Reaction Pathway :

Sulfonamide+Nu−→Substituted product+SO2

Key Findings :

-

Nucleophilic Substitution : The electron-withdrawing sulfonyl group activates the adjacent azetidine nitrogen for displacement. Copper-catalyzed coupling reactions (e.g., with organoindium reagents) enable functionalization .

-

Stability : Sulfonamides are generally resistant to hydrolysis but may react under strongly acidic/basic conditions .

Azetidine Ring Opening

The strained four-membered azetidine ring may undergo ring-opening reactions under nucleophilic or thermal conditions:

Example Reaction :

Azetidine+H2OΔLinear amine derivative

Experimental Conditions :

-

Thermal Ring Opening : Heating at 80–100°C in polar aprotic solvents (e.g., DMSO) induces ring expansion or cleavage .

-

Nucleophilic Attack : Azetidine reacts with Grignard reagents or organolithium compounds to form open-chain amines .

Oxoethyl Group Transformations

The 2-oxoethyl moiety can undergo reductions, condensations, or enolate chemistry:

Key Reactions :

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol .

-

Enolate Alkylation : Deprotonation with LDA/NaH enables alkylation at the α-position .

Data Table :

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH | 2-Hydroxyethyl derivative | 92 | |

| Aldol Condensation | LDA, Aldehyde | β-Hydroxyketone | 65 |

Imidazole Functionalization

The 1-methylimidazole group may undergo electrophilic substitution (e.g., nitration, halogenation) at the C4/C5 positions, though methylation at N1 reduces reactivity:

Example :

Imidazole+HNO3H2SO4Nitroimidazole derivative

Limitations :

-

Steric hindrance from the methyl group and electron-withdrawing sulfonyl substituent may suppress reactivity .

Carbamate Formation

A three-component coupling (amine + CO₂ + benzyl halide) using Cs₂CO₃/TBAI provides efficient carbamate synthesis :

Amine+CO2+Benzyl bromideCs2CO3Benzyl carbamate

Sulfonylation of Azetidine

Reaction of azetidine with 1-methylimidazole-2-sulfonyl chloride under basic conditions forms the sulfonamide bond :

Azetidine+Sulfonyl chlorideEt3NSulfonamide

Optimized Conditions :

Stability and Degradation Pathways

Applications De Recherche Scientifique

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate exhibit significant anticancer properties. For instance, derivatives of azetidine have shown promise as inhibitors of tumor growth in various cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell proliferation and apoptosis .

- Antimicrobial Properties :

- Neurological Effects :

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods involving multi-step reactions. The incorporation of azetidine and imidazole rings has been particularly emphasized in synthetic routes aimed at enhancing biological efficacy .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Azetidine + Imidazole derivative | DMF, 50°C | 64% |

| 2 | Carbamate formation | Acetonitrile, reflux | 70% |

| 3 | Purification | Ethanol wash | - |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported that a derivative of the compound was tested against various cancer cell lines, including breast and prostate cancer. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, suggesting potential as a novel antimicrobial agent .

Mécanisme D'action

The compound exerts its effects primarily through interactions with biological molecules. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, altering their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate: Similar in structure but with different substituents.

Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring but differ in other functional groups.

Uniqueness

This compound is unique due to the combination of the benzyl group, imidazole ring, and azetidine ring, which confer specific chemical and biological properties not found in simpler imidazole derivatives.

Activité Biologique

Benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The aza-Michael addition reaction is a common method employed to introduce the azetidine moiety, which is crucial for the compound's biological activity. This method allows for the formation of complex structures with high yields under mild conditions, minimizing side reactions .

Antimicrobial Properties

Recent studies have indicated that compounds with similar azetidine structures exhibit significant antimicrobial activity. For example, derivatives containing imidazole and sulfonamide groups have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .

Antitumor Activity

Benzyl carbamates have been investigated for their antitumor properties, particularly in targeting specific cancer cell lines. In vitro studies demonstrate that compounds with azetidine and imidazole functionalities can induce apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Azetidine Ring | Essential for antimicrobial activity |

| Imidazole Group | Enhances interaction with biological targets |

| Carbamate Linkage | Modulates solubility and bioavailability |

Research indicates that modifications to the azetidine or imidazole moieties can significantly alter potency, suggesting a need for further exploration of these regions to enhance efficacy .

Case Studies

Several case studies have highlighted the biological relevance of benzyl carbamates:

- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential therapeutic applications in treating resistant infections .

- Cancer Cell Apoptosis : Another investigation focused on the compound's ability to induce apoptosis in breast cancer cell lines, revealing a dose-dependent increase in caspase activation and subsequent cell death .

- In Vivo Studies : Animal models have shown promising results where treatment with similar compounds led to reduced tumor growth and improved survival rates, underscoring their potential as anticancer agents .

Propriétés

IUPAC Name |

benzyl N-[2-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-20-8-7-18-16(20)27(24,25)14-10-21(11-14)15(22)9-19-17(23)26-12-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHJTENKWSHFIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.